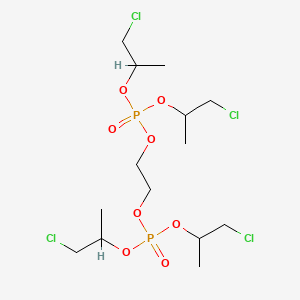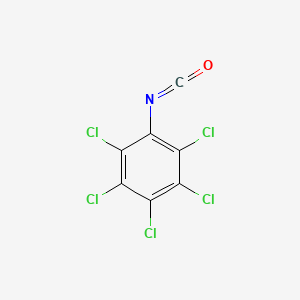
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phoshate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) is a chemical compound with the molecular formula C14H28Cl4O8P2. It contains 56 atoms in total, including 28 hydrogen atoms, 14 carbon atoms, 8 oxygen atoms, 2 phosphorus atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves several steps. One common method includes the reaction of phosphorus oxychloride with 1-chloroisopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out in a reaction kettle. The mixture is stirred at a specific temperature, and the generated hydrogen chloride gas is removed. The product is then purified through processes such as washing, filtration, and distillation .
Analyse Chemischer Reaktionen
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use
Eigenschaften
CAS-Nummer |
34621-99-3 |
|---|---|
Molekularformel |
C14H28Cl4O8P2 |
Molekulargewicht |
528.1 g/mol |
IUPAC-Name |
2-[bis(1-chloropropan-2-yloxy)phosphoryloxy]ethyl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C14H28Cl4O8P2/c1-11(7-15)23-27(19,24-12(2)8-16)21-5-6-22-28(20,25-13(3)9-17)26-14(4)10-18/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
BUMSXEVUCFMUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)OP(=O)(OCCOP(=O)(OC(C)CCl)OC(C)CCl)OC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)













